Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine
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Overview
Description
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-methyl-1-(piperidin-3-yl)propan-1-amine with ethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the process. For example, the use of phase transfer catalysts can facilitate the reaction between the organic and aqueous phases, leading to higher conversion rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where halides or other nucleophiles replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of amides or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways and exerting its effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- N-ethyl-2-methyl-1-(3-pyridinyl)-1-propanamine
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine is unique due to its specific structural features, such as the presence of both ethyl and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H24N2 |
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Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-ethyl-2-methyl-1-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-4-13-11(9(2)3)10-6-5-7-12-8-10/h9-13H,4-8H2,1-3H3 |
InChI Key |
IXICOGWMKDRQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1CCCNC1)C(C)C |
Origin of Product |
United States |
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